![molecular formula C12H12N4O2 B2948767 N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207054-75-8](/img/structure/B2948767.png)
N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the acetylphenyl and carboxamide groups. One common method for synthesizing triazoles is the Huisgen cycloaddition, also known as a “click” reaction . The acetylphenyl and carboxamide groups could potentially be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the acetylphenyl group, and the carboxamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups and could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” could participate in a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or -withdrawing nature of the functional groups and the steric hindrance around the reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups. These properties could be determined through experimental analysis .Scientific Research Applications
Pharmaceutical Chemistry
Triazole carboxamide compounds are explored for their potential in creating new pharmaceuticals due to their ability to establish hydrogen bonds, enhancing solubility and binding towards biomolecular targets .
Agrochemicals
These compounds are also used in the development of agrochemicals, possibly as fungicides or growth regulators, leveraging their chemical stability and biological activity .
Materials Research
In materials science, triazoles can contribute to the development of new materials with specific desired properties such as increased durability or specialized conductivity .
Corrosion Inhibition
Triazole derivatives have been successfully used as corrosion inhibitors, particularly in cooling systems and radiators, due to their excellent ligand properties for metals .
Antifungal and Anti-Oomycete Activities
Some triazole carboxamide derivatives show promising antifungal and anti-oomycete activities, which could lead to new treatments for fungal infections .
Antiviral Agents
Recent research highlights the potent antiviral activity profile of triazole compounds, suggesting their use in developing effective antiviral agents .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may affect various biochemical pathways related to the biological activities mentioned above .
Pharmacokinetics
A related compound, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gi absorption and bbb permeability, indicating good bioavailability .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Safety and Hazards
Like all chemicals, “N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” should be handled with care. Potential hazards could include reactivity with other chemicals, toxicity, and environmental impact. Safety data sheets (SDS) provide important information about the safe handling, storage, and disposal of chemicals .
properties
IUPAC Name |
N-(3-acetylphenyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8(17)9-4-3-5-10(6-9)13-12(18)11-7-16(2)15-14-11/h3-7H,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZXUNHJCGKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
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